N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-23(15-17-7-3-2-4-8-17)14-6-5-13-22-20(24)16-25-19-11-9-18(21)10-12-19/h2-4,7-12H,13-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWNOHNKZLJBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)COC1=CC=C(C=C1)Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a halide to form the but-2-yn-1-yl chain.
Introduction of the benzyl(methyl)amino group: This step involves the reaction of the intermediate with benzylamine and methylamine under suitable conditions.
Attachment of the 4-chlorophenoxy group: This step involves the reaction of the intermediate with 4-chlorophenol in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Chlorophenoxy Acetamides
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () Core Structure: 4-Chlorophenoxyacetamide linked to an indole carboxamide group. Synthesis: Amide coupling using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with yields up to 80% after purification .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
- Core Structure : Naphthylacetamide with halogenated aryl groups.
- Synthesis : Reaction of naphthalen-1-ylacetyl chloride with 3-chloro-4-fluoroaniline in DCM, yielding crystals stabilized by N–H···O hydrogen bonds .
- Key Differences : The absence of a propargylamine chain reduces conformational flexibility compared to the target compound.
Propargylamine Derivatives
2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide () Core Structure: Dual acetamide groups with allyl and 4-chlorobenzyl substituents. Synthesis: Multicomponent reaction involving 4-methoxybenzaldehyde, allylamine, and 4-chlorophenyl isocyanate, yielding 80% product with a melting point of 124.9–125.4°C .
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () Core Structure: Bulky tert-butyl and indole substituents on the acetamide backbone. Key Differences: The tert-butyl and pyridinyl groups enhance steric hindrance, likely reducing metabolic clearance compared to the benzyl(methyl)amino-propargyl chain .
Physicochemical Properties
*Note: Physicochemical data for the target compound are inferred from analogs due to absence in evidence.
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a but-2-yn-1-yl moiety linked to a benzyl(methyl)amino group and a 4-chlorophenoxy acetamide. This configuration is critical for its interaction with biological targets.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation, contributing to its potential anti-inflammatory and anticancer effects.
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are crucial metrics in assessing its efficacy.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | |
| MCF7 (breast cancer) | < 15 | |
| HeLa (cervical cancer) | < 20 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in various models. It is believed to modulate cytokine production and inhibit pathways associated with inflammatory responses.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of this compound, researchers treated A431 cells with varying concentrations of the compound. Results indicated significant inhibition of cell proliferation, with morphological changes observed under microscopy that suggested apoptosis.
Case Study 2: In Vivo Anti-inflammatory Model
In an animal model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.
Toxicity and Selectivity
Preliminary toxicity assessments indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, as demonstrated by viability assays on non-cancerous cell lines such as Vero and HepG2 cells. This selectivity is essential for developing effective cancer therapies with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
